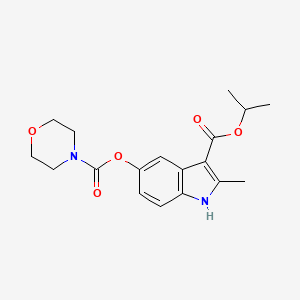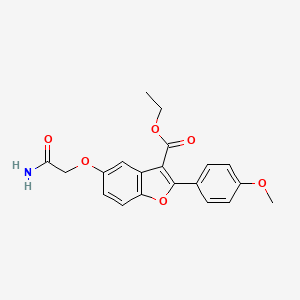![molecular formula C24H30N4O3S B6503274 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1428365-91-6](/img/structure/B6503274.png)
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyrazole ring, a piperidine ring, and a thiophene ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties. The compound also contains methoxy groups, which could influence its solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the methoxy groups could potentially undergo reactions such as demethylation. The nitrogen atoms in the pyrazole and piperidine rings could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of methoxy groups could increase its solubility in certain solvents. The compound’s melting point, boiling point, and other physical properties would depend on factors such as its molecular weight and the strength of the intermolecular forces.Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Potential
The derivatives of the compound show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Tyrosinase Inhibitors
The compound has been synthesized as a tyrosinase inhibitor. Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that protects the skin from UV radiation. Inhibitors of this enzyme can be used in the treatment of skin disorders such as melasma and vitiligo .
Anti-viral Activity
Some indole derivatives, which are structurally similar to the compound, have shown anti-viral activity. These compounds could potentially be used in the development of new antiviral drugs .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction can result in changes in the function of the target, which can lead to various biological effects .
Biochemical Pathways
For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Future Directions
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-27-21(16-20(26-27)19-15-18(30-2)6-7-22(19)31-3)24(29)25-10-13-28-11-8-17(9-12-28)23-5-4-14-32-23/h4-7,14-17H,8-13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXWCDCXHTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)


![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)


![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)